molecular formula C26H22N4O5 B589089 Azilsartan-d5 Methyl Ester CAS No. 1794766-42-9

Azilsartan-d5 Methyl Ester

Cat. No.: B589089
CAS No.: 1794766-42-9
M. Wt: 475.516
InChI Key: PCMXVTVLQVGYLX-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Azilsartan-d5 Methyl Ester primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

this compound functions as an antagonist to the AT1 receptor . It selectively binds to these receptors, blocking the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . This blockade results in the relaxation of blood vessels, thereby reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin System (RAS). By blocking the AT1 receptor, this compound inhibits the effects of Angiotensin II, a key component of the RAS. This leads to vasodilation (expansion of blood vessels) and decreased secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys .

Pharmacokinetics

this compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60%, indicating that 60% of the ingested dose reaches systemic circulation . It is metabolized primarily by the CYP2C9 enzyme . The elimination half-life of this compound is approximately 11 hours, and it is excreted via feces (55%) and urine (42%) .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the drug shows greater extent of degradation with hydrogen peroxide and acidic and neutral pH, while it shows greater photo stability and dry heat .

Biochemical Analysis

Biochemical Properties

Azilsartan-d5 Methyl Ester interacts with angiotensin II receptor type I . It has shown higher affinity, a more potent inhibitory effect, and slower dissociation from this receptor than other ARBs . These interactions play a crucial role in its function as an antihypertensive agent.

Cellular Effects

Azilsartan has been shown to have beneficial effects on cellular mechanisms of cardiometabolic disease . It enhances adipogenesis and affects the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . Azilsartan also inhibits vascular cell proliferation .

Molecular Mechanism

This compound lowers blood pressure by blocking the action of angiotensin II at the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, reducing blood pressure .

Temporal Effects in Laboratory Settings

It is known that Azilsartan has a half-life of approximately 11 hours , indicating its stability in the body over this period.

Dosage Effects in Animal Models

In animal models, Azilsartan has been shown to prevent endothelial dysfunction more potently than other ARBs . Specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a crucial role in blood pressure regulation . It acts as an antagonist to the angiotensin II receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azilsartan-d5 Methyl Ester involves the incorporation of deuterium atoms into the molecular structure of Azilsartan Methyl Ester. This is typically achieved through a series of chemical reactions that introduce deuterium at specific positions in the molecule. One common method involves the use of deuterated reagents in the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of specialized equipment and techniques is essential to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions: Azilsartan-d5 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Azilsartan-d5 Methyl Ester is widely used in scientific research for various applications:

Comparison with Similar Compounds

Uniqueness: Azilsartan-d5 Methyl Ester is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference that allows for precise quantification using mass spectrometry .

Properties

IUPAC Name

methyl 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMXVTVLQVGYLX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.